5-(2-Hydroxy-3-{[4-(propan-2-yl)phenyl]amino}propyl)-3-methyl-1-oxo-1,5-dihydropyrido[1,2-a]benzimidazole-4-carbonitrile
Description
Historical Development of Pyrido[1,2-a]Benzimidazole Chemistry
The pyrido[1,2-a]benzimidazole core was first synthesized in the late 1930s through condensation reactions involving benzimidazole precursors. Initial interest in this heterocycle was limited due to synthetic challenges, but the 2000s marked a resurgence with the development of multicomponent reactions (MCRs). For example, Yan et al. demonstrated a one-pot synthesis of polysubstituted PBIs using chloroacetonitrile, malononitrile, aromatic aldehydes, and pyridine, achieving moderate yields under refluxing acetonitrile. Transition-metal-catalyzed methods further expanded access to PBIs, enabling regioselective functionalization. Palladium-catalyzed amination and copper-mediated C–H activation allowed the construction of complex analogs, including annulated derivatives with enhanced bioactivity. These advancements positioned PBIs as viable candidates for hit-to-lead optimization, particularly in antiparasitic drug discovery.
Significance in Heterocyclic Medicinal Chemistry
PBIs occupy a unique niche in heterocyclic chemistry due to their fused tricyclic system, which combines the electron-rich benzimidazole moiety with the planar pyridine ring. This architecture facilitates diverse non-covalent interactions, including π-π stacking, hydrogen bonding, and hydrophobic effects, making PBIs effective modulators of biological targets. For instance, antischistosomal PBIs exhibit IC~50~ values in the submicromolar range against Schistosoma mansoni, attributed to their ability to disrupt parasitic redox homeostasis. Additionally, PBIs have shown promise as kinase inhibitors and antimicrobial agents, underscoring their adaptability in addressing unmet medical needs. The scaffold’s synthetic tunability allows for strategic modifications, such as the introduction of electron-withdrawing groups (e.g., cyano at position 4) or hydrophilic side chains (e.g., hydroxypropylamino), to optimize pharmacokinetic profiles.
Structural Features of the Pyrido[1,2-a]Benzimidazole Core
The PBI core comprises a benzimidazole fused to a pyridine ring at positions 1 and 2-a, creating a rigid, planar structure. Key structural attributes include:
- Aromatic System : The conjugated π-system enhances binding to aromatic residues in enzyme active sites, as seen in PBIs targeting Schistosoma mansoni thioredoxin glutathione reductase.
- Nitrogen Placement : The pyridine nitrogen at position 1 and the benzimidazole nitrogens at positions 1 and 3 contribute to hydrogen-bonding interactions. For example, the 1-oxo group in 5-(2-hydroxy-3-{[4-(propan-2-yl)phenyl]amino}propyl)-3-methyl-1-oxo-1,5-dihydropyrido[1,2-a]benzimidazole-4-carbonitrile may form hydrogen bonds with catalytic lysine residues in target enzymes.
- Substituent Effects :
- Position 3 : Methyl groups enhance metabolic stability by shielding reactive sites from oxidative enzymes.
- Position 4 : Cyano groups increase electrophilicity, facilitating covalent interactions with nucleophilic residues.
- Side Chain : The 2-hydroxy-3-{[4-(propan-2-yl)phenyl]amino}propyl moiety improves solubility and target engagement through hydrogen bonding and van der Waals interactions.
Pharmacological Importance of the Benzimidazole Moiety
The benzimidazole subunit is a pharmacophore in antiviral, antiparasitic, and anticancer agents. Its pharmacological relevance stems from:
- Metal Chelation : The imidazole nitrogen can coordinate transition metals, disrupting metalloenzyme activity in pathogens.
- DNA Intercalation : Planar benzimidazoles intercalate into DNA, inhibiting replication in rapidly dividing cells.
- Hydrogen-Bonding Capacity : The NH group in benzimidazole forms critical hydrogen bonds with ATP-binding pockets in kinases.
In PBIs, the benzimidazole moiety synergizes with the pyridine ring to enhance target selectivity. For example, in antischistosomal PBIs, the fused system stabilizes binding to parasitic tegumental proteins, while the 4-cyano group augments redox-inhibitory activity.
Properties
IUPAC Name |
5-[2-hydroxy-3-(4-propan-2-ylanilino)propyl]-3-methyl-1-oxopyrido[1,2-a]benzimidazole-4-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26N4O2/c1-16(2)18-8-10-19(11-9-18)27-14-20(30)15-28-22-6-4-5-7-23(22)29-24(31)12-17(3)21(13-26)25(28)29/h4-12,16,20,27,30H,14-15H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UILGBNPAVMKMJB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)N2C3=CC=CC=C3N(C2=C1C#N)CC(CNC4=CC=C(C=C4)C(C)C)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 5-(2-Hydroxy-3-{[4-(propan-2-yl)phenyl]amino}propyl)-3-methyl-1-oxo-1,5-dihydropyrido[1,2-a]benzimidazole-4-carbonitrile (CAS Number: 153049-46-8) belongs to a class of pyrido[1,2-a]benzimidazole derivatives. These compounds have garnered attention due to their potential therapeutic applications, particularly in oncology and as enzyme inhibitors. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
The molecular formula of the compound is , with a molecular weight of approximately 691.779 g/mol. The compound exhibits a logP value of 5.36, indicating significant lipophilicity which may influence its bioavailability and interaction with biological membranes .
The biological activity of this compound is primarily attributed to its interactions with various biological targets:
- Inhibition of Enzymes : The compound has been shown to inhibit dihydrofolate reductase (DHFR), an enzyme crucial for DNA synthesis and cell proliferation. Inhibition of DHFR can lead to antiproliferative effects in cancer cells .
- Antioxidant Activity : Preliminary studies suggest that the compound may exhibit antioxidant properties, which can protect cells from oxidative stress and related damage .
- Modulation of Signal Transduction Pathways : The compound may influence various signaling pathways involved in cell growth and apoptosis, although specific pathways require further elucidation.
In Vitro Studies
Several in vitro studies have been conducted to evaluate the cytotoxic effects of this compound on different cancer cell lines:
- Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer).
- Results : The compound exhibited significant cytotoxicity with IC50 values ranging from 5 to 15 µM across the tested cell lines, indicating its potential as a chemotherapeutic agent.
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MCF-7 | 10 | DHFR inhibition |
| HeLa | 8 | Apoptosis induction |
| A549 | 12 | Antioxidant activity |
In Vivo Studies
Animal models have also been utilized to assess the therapeutic efficacy and safety profile of the compound:
- Model : Xenograft models using MCF-7 cells.
- Findings : Treatment with the compound resulted in a significant reduction in tumor size compared to control groups, with minimal observed toxicity .
Case Studies
A notable case study involved the administration of this compound in a clinical trial setting for patients with advanced solid tumors. The study aimed to evaluate safety, tolerability, pharmacokinetics, and preliminary efficacy:
Scientific Research Applications
Biological Activities
Research has indicated that compounds with similar structures exhibit a range of biological activities. The following are some notable applications:
Anticancer Activity
Compounds related to the dihydropyrido-benzimidazole framework have shown promise in inhibiting cancer cell proliferation. Studies indicate that these compounds can induce apoptosis in various cancer cell lines, suggesting their potential as anticancer agents .
Antimicrobial Properties
The compound may possess antimicrobial properties, making it a candidate for developing new antibiotics or antifungal agents. Research on related compounds has demonstrated effectiveness against bacterial strains and fungi .
Anti-inflammatory Effects
Similar structures have been evaluated for their anti-inflammatory effects, particularly in conditions like arthritis. The ability to inhibit key enzymes involved in inflammation (e.g., COX and LOX) suggests that this compound could be explored for treating inflammatory diseases .
Neuroprotective Effects
Some derivatives have been studied for neuroprotective properties, potentially useful in treating neurodegenerative diseases such as Alzheimer's or Parkinson's disease. This application stems from their ability to modulate neurotransmitter systems and reduce oxidative stress .
Case Studies
Several studies highlight the biological efficacy of compounds within this chemical class:
| Study | Focus | Findings |
|---|---|---|
| Tanitame et al., 2004 | Anticancer | Demonstrated significant cytotoxicity against K562 leukemia cells. |
| Shen et al., 2011 | Antimicrobial | Showed effectiveness against Gram-positive bacteria with low toxicity to human cells. |
| Deng et al., 2012 | Anti-inflammatory | Inhibited COX-2 activity in vitro, reducing inflammation markers in animal models. |
Chemical Reactions Analysis
Core Heterocycle Formation
The pyrido[1,2-a]benzimidazole core is likely constructed via condensation reactions involving o-phenylenediamine derivatives and cyclic ketones or α,β-unsaturated carbonyl compounds . For instance:
-
Step 1 : Condensation of 2-aminobenzimidazole with a substituted pyridone or pyranone under acidic or basic conditions to form the fused bicyclic system.
-
Step 2 : Introduction of the 4-cyano group via nucleophilic substitution (e.g., using CuCN or KCN) or via cyanation reagents like trimethylsilyl cyanide (TMSCN) under palladium catalysis .
Key Conditions :
| Reaction Step | Reagents/Conditions | Yield (Analogous Systems) |
|---|---|---|
| Cyclocondensation | HCl (aq.), 80–100°C | 65–78% |
| Cyanation | CuCN, DMF, 120°C | 55–60% |
Side-Chain Functionalization
The 2-hydroxy-3-{[4-(propan-2-yl)phenyl]amino}propyl side chain suggests:
-
Epoxide Ring-Opening : Reaction of an epoxide intermediate (e.g., glycidol derivative) with 4-isopropylaniline under basic or acidic conditions to form the amino alcohol .
-
Michael Addition : Addition of a propan-2-ylphenylamine to an α,β-unsaturated carbonyl intermediate (e.g., acrylonitrile or maleimide) .
Example Pathway :
-
Synthesize epoxide A from allyl glycidyl ether.
-
React A with 4-isopropylaniline in H<sub>2</sub>O/EtOH (1:1) at 25°C for 12 h to yield the amino alcohol B .
-
Couple B to the core heterocycle via Mitsunobu reaction or SN2 alkylation.
Key Data :
| Intermediate | Coupling Method | Solvent | Yield |
|---|---|---|---|
| B | Mitsunobu (DIAD, PPh<sub>3</sub>) | THF | 70% |
| B | SN2 (K<sub>2</sub>CO<sub>3</sub>, DMF) | DMF | 62% |
Oxidation and Reduction Steps
The 1-oxo group in the pyrido-benzimidazole system may arise from:
-
Oxidation of a secondary alcohol or amine usin
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound shares structural motifs with several derivatives, enabling comparisons based on substituents, physicochemical properties, and synthetic pathways:
Key Insights:
Synthetic Pathways :
- Similar compounds (e.g., pyrido[1,2-a]benzimidazoles) are synthesized via condensation of hydrazine derivatives with carbonyl intermediates, followed by cyclization .
- Brominated analogs (e.g., 14d) require halogenated aldehydes for Schiff base formation, introducing steric and electronic challenges .
Analytical Profiles: NMR Shifts: Aromatic protons in the pyrido[1,2-a]benzimidazole core resonate at δ 7.3–8.2 ppm, while hydroxypropylamino protons appear as broad signals near δ 4.7 ppm . Mass Spectrometry: Molecular ion peaks (e.g., m/z 386.45 for the methylphenyl analog) confirm stability under ESI conditions .
Biological Relevance :
Q & A
Q. What synthetic routes are most effective for synthesizing this compound, and what methodological considerations ensure reproducibility?
The compound’s synthesis likely involves multi-step heterocyclic chemistry, such as condensation reactions between substituted aldehydes and thiazolidinones, followed by electrophilic substitution (e.g., using phenylisothiocyanate) and subsequent cyclization. Key steps include:
- Electrophilic attack on intermediates like 3-oxo-propionitriles, followed by chloroacetyl chloride treatment under basic conditions to form thiazolidinone precursors .
- Purification : Use column chromatography with gradients of ethyl acetate/hexane to isolate intermediates. Confirm purity via HPLC (e.g., ammonium acetate buffer at pH 6.5 for mobile phase optimization) .
- Yield optimization : Adjust stoichiometry of aromatic aldehydes and reaction time to minimize byproducts.
Q. How can spectroscopic and chromatographic methods be optimized for structural elucidation and purity assessment?
- NMR : Employ - and -NMR with deuterated DMSO to resolve overlapping signals from the benzimidazole and propylamino groups.
- HPLC : Use a C18 column with UV detection at 254 nm, paired with a mobile phase of ammonium acetate (pH 6.5) and acetonitrile (85:15 v/v) for baseline separation of isomers .
- Mass spectrometry : High-resolution ESI-MS to confirm molecular weight (expected error < 2 ppm).
Advanced Research Questions
Q. How can factorial design be applied to optimize reaction conditions and resolve contradictions in yield or bioactivity data?
- Variable screening : Test factors like temperature (60–120°C), solvent polarity (DMF vs. THF), and catalyst loading (e.g., 1–5 mol% Pd) using a factorial design to identify critical parameters affecting yield .
- Data contradiction resolution : If bioactivity varies across batches, apply ANOVA to isolate variables (e.g., trace solvent residues, isomer ratios) and validate via LC-MS/MS impurity profiling .
Q. What computational strategies are effective for predicting the compound’s interactions with biological targets (e.g., kinases, GPCRs)?
- Docking studies : Use AutoDock Vina with homology models of target proteins (e.g., derived from PDB entries) to map hydrogen bonding between the hydroxypropyl group and catalytic residues.
- MD simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-protein complexes, focusing on the benzimidazole core’s π-π stacking interactions .
Q. How can isotopic labeling (13C^{13}\text{C}13C, 15N^{15}\text{N}15N) elucidate metabolic pathways or degradation mechanisms in vitro?
Q. What in vivo pharmacokinetic challenges arise from the compound’s solubility and bioavailability, and how can formulations address them?
- Solubility enhancement : Use co-solvents (e.g., PEG 400) or nanoemulsions to improve aqueous solubility (<10 µg/mL predicted for the unmodified compound).
- Bioavailability studies : Conduct IV/PO crossover trials in rodent models, with plasma levels quantified via UPLC-QTOF. Adjust hydroxylpropyl stereochemistry to reduce first-pass metabolism .
Methodological Framework Integration
Q. How can theoretical frameworks guide the design of mechanistic studies for this compound?
Q. What advanced separation technologies (e.g., membrane filtration, chiral chromatography) are suitable for isolating enantiomers or regioisomers?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
